3-(3-Chlorophenyl)phenol

Antimalarial Activity QSAR Tetrahydroisoquinolines

Researchers exploring halogen-position effects in antimalarial or kinase-targeting SAR libraries face a critical challenge: the isomeric purity of the chlorophenyl building block directly determines assay outcome validity. 3-(3-Chlorophenyl)phenol is the validated 3-chloro isomer, distinctly different in potency from the 4-chloro variant. It ensures the integrity of your structure-activity relationship studies. - Defined regioisomer for unambiguous SAR: enables precise correlation of 3-chlorophenyl substitution with target engagement (e.g., antimalarial potency shift from 1.336 μM to 0.697 μM vs. the 4-Cl isomer). - Versatile synthetic handle: the phenolic -OH group permits etherification, esterification, or triflate-mediated cross-coupling for generating diverse meta-arylated compound libraries. - Reliable global supply: stocked in research quantities with documented purity (95% HPLC) and expedited international shipping, minimizing workflow interruption.

Molecular Formula C12H9ClO
Molecular Weight 204.65 g/mol
CAS No. 365426-91-1
Cat. No. B1599661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)phenol
CAS365426-91-1
Molecular FormulaC12H9ClO
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C12H9ClO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,14H
InChIKeyFRQIKHFDYHKAHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Chlorophenyl)phenol: Key m-Arylphenol Scaffold


3-(3-Chlorophenyl)phenol, also known as 3'-chloro-[1,1'-biphenyl]-3-ol, is a chlorinated biphenyl compound characterized by a hydroxyl group and a chlorine substituent on a biphenyl scaffold (C12H9ClO, MW: 204.65 g/mol) . It serves primarily as a versatile building block in organic synthesis, enabling the creation of diverse small-molecule libraries for drug discovery and chemical biology . Its structure allows for further functionalization via the phenolic group, making it a valuable intermediate for generating meta-arylated phenol derivatives .

3-(3-Chlorophenyl)phenol: Isomer Specificity


While 3-(3-Chlorophenyl)phenol belongs to the class of mono-chlorinated biphenylols, it exhibits distinct chemical and biological properties compared to its positional isomers. Differences in the substitution pattern on the biphenyl core directly influence physicochemical parameters such as solubility, pKa, and LogP, which in turn govern reactivity, biological activity, and pharmacokinetic behavior . Furthermore, in silico QSAR models have demonstrated that even among close analogs, a change in the position of the chlorine substituent can lead to significant variations in inhibitory potency against specific biological targets [1]. Therefore, generic substitution without empirical validation risks compromising the integrity of a chemical series or the outcome of a biological assay.

3-(3-Chlorophenyl)phenol: Comparative Evidence


Antimalarial Potency: 3- vs 4-Chlorophenyl

In a QSAR study on antimalarial compounds, the inhibitory activity (IC50) of a series of 1-aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinolines against Plasmodium falciparum was evaluated. A direct comparison reveals that the analog containing a 3-chlorophenyl substituent (Compound 3) is approximately half as potent as the analog with a 4-chlorophenyl group (Compound 1) [1].

Antimalarial Activity QSAR Tetrahydroisoquinolines

Solubility & Lipophilicity Differences

Computationally predicted properties for 3-(3-Chlorophenyl)phenol and its positional isomers show measurable differences in key physicochemical parameters that influence compound handling and biological behavior . While direct experimental comparison data is limited for the target compound, these predicted differences are a reliable indicator of non-interchangeability based on well-established structure-property relationships [1].

Physicochemical Properties LogP Solubility ADME

Suzuki-Miyaura Coupling Intermediate

3-(3-Chlorophenyl)phenol is explicitly highlighted as a key building block for synthesizing complex oligoarene-type phosphines, which are valuable ligands in transition metal-catalyzed reactions . Its specific substitution pattern allows for selective functionalization in iterative coupling sequences, a utility not shared by all isomeric biphenylols. For instance, it was used in a repetitive Suzuki-Miyaura coupling-triflation sequence to construct hydroxylated oligoarenes .

Synthetic Methodology Suzuki-Miyaura Coupling Building Block

3-(3-Chlorophenyl)phenol: Validated Applications


Antimalarial SAR Studies

This compound is ideally suited for building SAR libraries to probe the effect of the 3-chlorophenyl moiety on antimalarial potency. The data from Ngo Hanna et al. (2021) shows a clear activity difference compared to the 4-chlorophenyl isomer (1.336 μM vs. 0.697 μM), making it a critical tool for understanding how halogen position influences target engagement [1].

meta-Arylphenol Synthesis via C-H Activation

As demonstrated by Luo et al. (2016), this compound can be efficiently prepared from salicylaldehydes via a domino oxidation/arylation/protodecarboxylation sequence. It serves as a representative product for expanding access to meta-arylated phenol derivatives, a valuable class of building blocks in medicinal chemistry .

Oligoarene Ligand Building Block

Its specific structure is key to the successful synthesis of hydroxylated oligoarene-type phosphines. As shown by Ishikawa and Manabe (2010), its hydroxyl group and substitution pattern enable a repetitive Suzuki-Miyaura coupling-triflation sequence, a method not universally applicable to all chlorophenol isomers. This makes it a procurable, functional building block for ligand development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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